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molecular formula C13H16FNO B2874256 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone CAS No. 114373-88-5

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone

Cat. No. B2874256
M. Wt: 221.275
InChI Key: CFZYKKRJPHHDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652058B2

Procedure details

4-Fluorophenylacetic acid (280 g, 1.82 mol) was suspended in 1.9 L toluene followed by the careful addition of 185 mL thionyl chloride (303 g, 2.545 mol). The reaction was heated to 105° C. for 16 hr (overnight). The reaction was allowed to cool to room temperature and the volatiles were removed in vacuo. The crude acid chloride was dissolved in 1.9 L THF, cooled to 0° C., and 0.72 L piperidine (618 g, 7.27 mol) was added. The reaction vessel was allowed to warm to ambient temperature for 18 hr. The mixture was quenched with a saturated solution of aq. NaHCO3 and extracted several times with EtOAc. The combined organic extracts were washed with brine, dried over Na2SO4, and filtered on a fritted funnel. The volatiles were removed in vacuo and the crude residue was purified on silica gel and eluted with a mixture of EtOAc/heptanes (0-75% gradient elution). This furnished the title compound. 1H-NMR (CDCl3): δ 1.32-1.42 (m, 2H), 1.48-1.64 (m, 4H), 3.34-3.42 (m, 2H), 3.54-3.60 (m, 2H), 3.69 (s, 2H), 6.90-7.05 (m, 2H), 7.18-7.24 (m, 2H) ppm.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
0.72 L
Type
reactant
Reaction Step Three
Quantity
1.9 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
185 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.72 L
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
1.9 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude acid chloride was dissolved in 1.9 L THF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated solution of aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted several times with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered on a fritted funnel
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified on silica gel
WASH
Type
WASH
Details
eluted with a mixture of EtOAc/heptanes (0-75% gradient elution)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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